molecular formula C20H21F3N2O4 B250817 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B250817
M. Wt: 410.4 g/mol
InChI Key: ZDGPKTPQISZEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and its inhibition has shown potential in the treatment of various B-cell malignancies and autoimmune diseases.

Mechanism of Action

TAK-659 selectively binds to the active site of 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide and inhibits its activity, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways. This results in the suppression of B-cell proliferation, survival, and migration, as well as the modulation of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, as well as reduce the production of pro-inflammatory cytokines in autoimmune diseases. In addition, TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents and immunotherapies.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its selectivity for 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, which reduces the risk of off-target effects and toxicity. However, the efficacy of TAK-659 may vary depending on the genetic and molecular characteristics of the tumor or disease, and further studies are needed to identify biomarkers that can predict response to treatment.

Future Directions

For TAK-659 include the evaluation of its efficacy in combination with other targeted therapies and immunotherapies, as well as the identification of biomarkers that can predict response to treatment. In addition, the development of TAK-659 analogs with improved pharmacokinetic and pharmacodynamic properties may also be explored. Finally, the potential use of TAK-659 in the treatment of other B-cell malignancies and autoimmune diseases warrants further investigation.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the condensation of 2,4-dimethoxybenzoic acid with 2-(4-morpholinyl)-5-(trifluoromethyl)aniline, followed by the acylation of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, TAK-659 has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

properties

Molecular Formula

C20H21F3N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H21F3N2O4/c1-27-14-4-5-15(18(12-14)28-2)19(26)24-16-11-13(20(21,22)23)3-6-17(16)25-7-9-29-10-8-25/h3-6,11-12H,7-10H2,1-2H3,(H,24,26)

InChI Key

ZDGPKTPQISZEJC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC

Origin of Product

United States

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